molecular formula C24H26N2O3S B7713674 N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide

N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide

Cat. No. B7713674
M. Wt: 422.5 g/mol
InChI Key: KBSUXBWVPKRNLY-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, also known as EPM, is a synthetic compound that has been extensively studied for its potential medical applications. The compound belongs to the sulfonamide class of drugs and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and growth. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide also inhibits the JNK pathway, which is involved in cell death and inflammation. These effects may contribute to the neuroprotective properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have anti-inflammatory and anti-oxidative effects. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to modulate the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may contribute to the cognitive-enhancing properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced using established synthesis methods. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been extensively studied in animal models, and its safety profile has been well-established. However, there are also limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments. The compound has not been extensively studied in humans, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. One area of research is the development of more potent and selective analogs of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide that can be used for therapeutic purposes. Another area of research is the further elucidation of the mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, which may provide insights into its potential therapeutic applications. Additionally, research is needed to better understand the long-term safety profile of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide and its potential side effects. Finally, research is needed to explore the potential applications of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in other areas of medicine, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is a synthetic compound that has been extensively studied for its potential medical applications. The compound has neuroprotective, anti-inflammatory, and anti-oxidative properties, and has been shown to improve cognitive function in animal models of neurological disorders. While there are limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments, there are also several future directions for research on this compound. With further research, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide may prove to be a valuable therapeutic agent for the treatment of neurological disorders and other diseases.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide involves the reaction of N-ethyl-2-methyl-5-nitrobenzamide with 1-phenylethylamine in the presence of a reducing agent. The resulting product is then sulfonated with sulfuric acid to yield N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. This synthesis method has been well-established in the literature and has been used to produce N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide for use in scientific research.

Scientific Research Applications

N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been extensively studied for its potential medical applications, particularly in the treatment of neurological disorders. Research has shown that N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its neuroprotective properties.

properties

IUPAC Name

5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-25-24(27)23-16-22(15-14-19(23)2)30(28,29)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSUXBWVPKRNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide

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